![molecular formula C11H9N3S B1387339 2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 1105195-06-9](/img/structure/B1387339.png)
2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
Overview
Description
2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a thiophen-2-yl group at position 2 and an amine group at position 2. Its molecular formula is C₁₁H₉N₃S (molecular weight: 215.28 g/mol), with a CAS number of 1105195-06-9. This scaffold is synthetically versatile, enabling modifications for applications in medicinal chemistry, particularly as antiviral and anti-inflammatory agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with thiophene-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to facilitate the formation of the imidazo[1,2-a]pyridine ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene or imidazo[1,2-a]pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes. The exact mechanism depends on the specific biological context and target.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery. Key structural variations among analogs include:
- Position 2 substituents : Thiophen-2-yl, phenyl, halogenated phenyl, or pyridinyl groups.
- Position 3 substituents: Amine, morpholino, or Mannich base derivatives.
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Thiophen-2-yl introduces sulfur-mediated π-stacking, while chlorophenyl enhances lipophilicity.
- Bulky substituents (e.g., t-butyl) at position 3 may hinder binding in enzyme active sites.
Physicochemical Properties
Table 2: Physicochemical Data of Selected Analogs
Key Observations :
- Chlorophenyl substitution increases molecular weight and lipophilicity (higher LogP).
- Thiophen-2-yl derivatives exhibit moderate solubility due to sulfur’s polarizability.
Key Observations :
- GBB reactions under microwave irradiation improve yields (up to 85%).
- Schiff base formation at RT preserves thermally sensitive functional groups.
Key Observations :
- Thiophen-2-yl derivatives show moderate anti-HIV activity, while COX-2 inhibitors with methylsulfonylphenyl substituents achieve nanomolar potency.
Biological Activity
2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activities, including anticancer, anti-inflammatory, and other pharmacological properties, supported by data from various studies.
Chemical Structure and Properties
The compound's structure features a thiophene ring fused with an imidazo[1,2-a]pyridine moiety. Its chemical formula is , and it possesses unique electronic properties that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may inhibit cell proliferation through mechanisms that involve apoptosis and cell cycle arrest.
Anti-inflammatory Activity
The anti-inflammatory effects of compounds related to this compound have also been documented. A study evaluated the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response:
The results indicate that certain derivatives exhibit potent anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Gene Expression Modulation : Some studies have indicated that these compounds can influence the expression of genes related to apoptosis and inflammation.
- Cell Signaling Pathways : Interaction with signaling pathways such as NF-kB and MAPK may play a role in mediating the observed effects.
Case Studies
Several case studies have been conducted to evaluate the efficacy of imidazo[1,2-a]pyridine derivatives:
- Breast Cancer Study : A comprehensive evaluation of various derivatives showed that certain compounds significantly reduced cell viability in triple-negative breast cancer (TNBC) models.
- Inflammation Model : In vivo studies using carrageenan-induced paw edema models demonstrated that derivatives effectively reduced inflammation markers compared to controls.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine?
The synthesis typically involves cyclocondensation reactions between α-bromoketones and 2-aminopyridine derivatives. For example, 2-bromo-1-(thiophen-3-yl)ethan-1-one can react with 2-aminopyridine under reflux in ethanol to form the imidazo[1,2-a]pyridine core . Iodine-catalyzed methods are also reported for analogous imidazo[1,2-a]pyridine derivatives, offering milder conditions and higher yields . Key steps include optimizing solvent systems (e.g., ethanol or DMF) and temperature control to minimize side reactions.
Q. How is the structural integrity of this compound confirmed experimentally?
Characterization relies on multi-spectral analysis:
- 1H-NMR : Signals for aromatic protons (δ 6.8–8.2 ppm) distinguish thiophene and imidazo[1,2-a]pyridine moieties.
- 13C-NMR : Carbon environments near electronegative groups (e.g., amine at C3) show deshielding effects .
- IR : N–H stretching (~3400 cm⁻¹) confirms the amine group .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 256.06 for C₁₁H₉N₃S) .
Advanced Research Questions
Q. What strategies are employed to optimize the bioactivity of this compound through structural modifications?
Systematic substituent variation is critical:
- Halogenation : Bromine at C6/C8 (as in 6,8-dibromo derivatives) enhances electrophilic reactivity, improving interactions with biological targets like kinase enzymes .
- Thiophene substitution : Replacing thiophen-2-yl with thiophen-3-yl alters π-stacking interactions, impacting binding affinity in COX-2 inhibition studies .
- Amine functionalization : Acylation or alkylation of the C3-amine group modulates solubility and bioavailability .
Table 1: Substituent Effects on Bioactivity
Position | Modification | Observed Impact (Example Study) | Reference |
---|---|---|---|
C2 | Thiophen-3-yl | Reduced COX-2 selectivity vs. COX-1 | |
C6/C8 | Bromine addition | Increased cytotoxicity in cancer cells | |
C3 | Benzamide addition | Enhanced kinase inhibition (IC₅₀ < 1 µM) |
Q. How do researchers resolve contradictions in biological activity data across structural analogs?
Contradictions often arise from assay variability or target promiscuity. For example:
- Case Study : A compound with a trifluoromethyl group at C2 showed 10-fold lower activity than its methyl analog in kinase assays. This was attributed to steric hindrance from the bulkier CF₃ group, validated via molecular docking .
- Methodological Adjustments : Standardizing assay conditions (e.g., ATP concentration in kinase assays) and using orthogonal techniques (SPR vs. fluorescence polarization) reduces discrepancies .
Q. What computational methods are used to predict the binding modes of this compound with therapeutic targets?
- Molecular Docking : AutoDock Vina or Glide is used to model interactions with proteins like COX-2 or kinases. The thiophene ring often occupies hydrophobic pockets, while the amine group forms hydrogen bonds .
- MD Simulations : 100-ns simulations in explicit solvent (e.g., GROMACS) assess stability of ligand-protein complexes. For instance, derivatives with flexible C3 substituents show higher conformational entropy, reducing binding affinity .
Q. Methodological Considerations
Q. How are regioselectivity challenges addressed during halogenation?
Electrophilic bromination at C6/C8 is controlled by:
- Directing groups : The C3-amine acts as an electron-donating group, directing electrophiles to the para positions (C6/C8) .
- Catalytic systems : Use of Lewis acids (e.g., FeCl₃) enhances selectivity for monobromination vs. dibromination .
Q. What analytical techniques are prioritized for purity assessment in scale-up synthesis?
- HPLC-MS : Detects impurities at <0.1% levels using C18 columns and acetonitrile/water gradients .
- Elemental Analysis : Validates stoichiometric ratios of C, H, N, S (±0.3% tolerance) .
Q. Data Interpretation Guidelines
Properties
IUPAC Name |
2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c12-11-10(8-4-3-7-15-8)13-9-5-1-2-6-14(9)11/h1-7H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZIWUCNVIOBGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105195-06-9 | |
Record name | 2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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